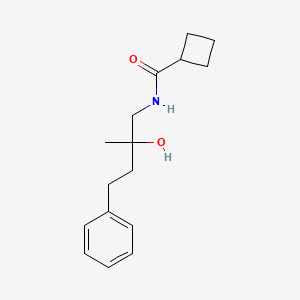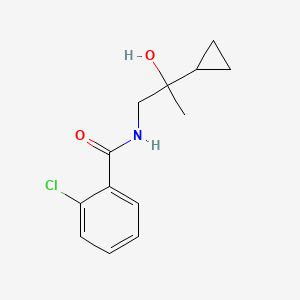
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as 4-methyl-5-phenyl-2-oxazol-3-yl-1H-pyrrole-2-carboxamide, is a heterocyclic compound that has been studied for its potential application in a variety of scientific fields. It is an organic compound with a molecular formula of C14H13N3O2. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 217-218°C.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds. It has also been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as a potential treatment for diseases such as cancer and Alzheimer’s disease.
Wirkmechanismus
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential mechanism of action. Studies have shown that the compound is able to block the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By blocking the activity of this enzyme, the compound is able to reduce inflammation and pain. Additionally, studies have shown that the compound is able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has been studied for its potential biochemical and physiological effects. Studies have shown that the compound is able to reduce inflammation and pain by blocking the activity of cyclooxygenase-2 (COX-2) enzyme. Additionally, the compound has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a treatment for Alzheimer’s disease, as well as for its potential antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several advantages and limitations for use in laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize, and can be synthesized in a three-step process. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it is not very soluble in water, and therefore must be used in an organic solvent.
Zukünftige Richtungen
The potential applications of N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are vast, and there are many potential future directions for research. One potential future direction for research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as a treatment for cancer or Alzheimer’s disease. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of this compound, as well as its potential antioxidant and neuroprotective effects. Finally, further research could be conducted to explore the potential uses of this compound as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of other organic compounds.
Synthesemethoden
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is synthesized using a three-step process. The first step involves the reaction of 2-amino-5-methyl-1,3-oxazole with ethyl chloroacetate in the presence of a base, such as sodium ethoxide. The second step involves the reaction of the resulting product with phenylmagnesium bromide, followed by the reaction of the resulting product with acetic anhydride. The final step involves the reaction of the resulting product with anhydrous sodium acetate.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-11-14(18-21-12)17-16(20)15(19-9-5-6-10-19)13-7-3-2-4-8-13/h2-11,15H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXCUHPTFJSCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)

![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)


![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)
![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B6488513.png)
![3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488517.png)